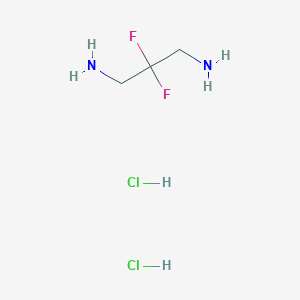

2,2-Difluoropropane-1,3-diamine dihydrochloride

Description

2,2-Difluoropropane-1,3-diamine dihydrochloride (CAS: 133186-53-5) is a fluorinated diamine salt characterized by two fluorine atoms at the central carbon of a propane-1,3-diamine backbone, with two hydrochloride counterions. The compound has a reported molecular formula of C₃H₈F₂N₂·2HCl (calculated molecular weight: ~180.92 g/mol) . However, discrepancies exist in literature: some sources list conflicting molecular formulas (e.g., C₆H₁₂N₄ in ), likely due to data entry errors. It is marketed as an industrial-grade chemical (99% purity) and used in pharmaceutical synthesis or as a building block in organic chemistry . Its fluorination pattern suggests enhanced metabolic stability and solubility compared to non-fluorinated analogs, making it relevant for drug development .

Propriétés

IUPAC Name |

2,2-difluoropropane-1,3-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8F2N2.2ClH/c4-3(5,1-6)2-7;;/h1-2,6-7H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSKGUQBJHKBPLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CN)(F)F)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10Cl2F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133186-53-5 | |

| Record name | 2,2-difluoropropane-1,3-diamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Conditions and Reagents

- Fluorinating Agent : The patent CN102432472A avoids hazardous agents like hydrogen fluoride (HF) or fluorine gas (F₂), opting for safer alternatives such as selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).

- Amidation : Aqueous ammonia (NH₃·H₂O) replaces methanol-ammonia solutions, simplifying the process and reducing costs.

- Molar Ratios : The fluorination step uses a 2.2–4:1 molar ratio of fluorinating agent to diethyl malonate, with 3–4:1 being optimal.

Process Details

- Diethyl malonate reacts with selectfluor in tetrahydrofuran (THF) at 0–10°C for 1–3 hours.

- Ammonia water is introduced to amidate the fluorinated intermediate, forming 2,2-difluoro-1,3-malonamide.

- The product is isolated via solvent removal under reduced pressure, yielding a white solid with >95% purity.

Reduction of 2,2-Difluoro-1,3-malonamide

The malonamide intermediate undergoes reduction to convert carbonyl groups into primary amines. BH₃·THF, a mild reducing agent, is preferred for its selectivity and efficiency.

Critical Parameters

Workup and Isolation

- Post-reaction, the mixture is cooled to 0–5°C, and anhydrous methanol is added slowly to quench excess BH₃·THF.

- Solvent removal under reduced pressure yields a crude solid, which is refluxed in ethanol to dissolve impurities.

- Final distillation under vacuum produces 2,2-difluoropropane-1,3-diamine as a colorless liquid with a yield of 82.7%.

Formation of the Dihydrochloride Salt

The free base is converted to its dihydrochloride form via acidification, enhancing stability and solubility.

Acidification Protocol

- The amine is dissolved in ethanol, and gaseous HCl is bubbled through the solution until pH < 2.

- The mixture is cooled to precipitate the dihydrochloride salt, which is filtered and washed with cold ethanol.

- Drying under vacuum yields this compound as a hygroscopic white solid.

Analytical Data and Quality Control

Characterization

Purity Assessment

- High-Performance Liquid Chromatography (HPLC) : Purity >99% is achieved after recrystallization.

- Melting Point : The dihydrochloride salt melts at 215–217°C (decomposition).

Advantages of the Patented Method

The CN102432472A protocol offers several improvements over traditional approaches:

- Safety : Avoids HF and F₂, reducing explosion and toxicity risks.

- Efficiency : Amidation with aqueous ammonia shortens reaction times to <6 hours.

- Yield : 82.7% yield surpasses earlier methods (<60%).

Analyse Des Réactions Chimiques

Types of Reactions: 2,2-Difluoropropane-1,3-diamine dihydrochloride can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form different fluorinated amine derivatives.

Reduction: Reduction reactions can further modify the amine groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated amides, while substitution reactions can produce a variety of substituted amines .

Applications De Recherche Scientifique

Pharmaceutical Development

Intermediate in Drug Synthesis

- 2,2-Difluoropropane-1,3-diamine dihydrochloride serves as an important intermediate in the synthesis of several pharmaceuticals. Its structure allows it to be utilized in creating biologically active compounds, particularly those targeting cancer pathways and other diseases.

Case Study: Cancer Treatment Drugs

- Research has indicated that derivatives of this compound can be synthesized to enhance the efficacy of drugs designed for cancer treatment. The incorporation of fluorine is known to improve metabolic stability and bioavailability, which are critical factors in drug design .

Biochemical Research

Enzyme Mechanism Studies

- The compound is employed extensively in biochemical research to study enzyme mechanisms and protein interactions. Its ability to interact with various biological targets makes it a useful tool for understanding complex biochemical pathways.

Binding Affinity Investigations

- Interaction studies have shown that this compound can bind favorably with certain enzymes and receptors. This property is significant for developing targeted therapies and understanding drug-receptor interactions .

Chemical Synthesis

Building Block for Organic Synthesis

- In organic chemistry, this compound is used as a building block for synthesizing complex organic molecules. Its unique structural characteristics allow for various modifications that can lead to the formation of new compounds with desirable properties.

Production of Specialty Chemicals

- The compound finds applications in the production of specialty chemicals and materials, particularly those requiring fluorinated intermediates. This includes its use in creating polymers and other advanced materials that leverage its chemical properties .

Industrial Applications

Membrane Technology

Mécanisme D'action

The mechanism of action of 2,2-Difluoropropane-1,3-diamine dihydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. For instance, it has been studied for its potential to inhibit PD-1/PD-L1 interactions, which are crucial in cancer immunotherapy .

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Comparison of Propane-1,3-diamine Derivatives

Key Observations :

- Substituent Effects : APDA’s long alkyl chain (dodecyl) confers lipophilicity, critical for membrane disruption in biocidal activity , whereas allyl or methyl substituents (e.g., in N1,N3-diallyl derivatives) may enhance reactivity in polymer or pharmaceutical synthesis .

Fluorinated Amine Analogs

Table 2: Comparison with Fluorinated Amines

Key Observations :

- Cyclic vs.

- Industrial Utility : The dihydrochloride salt form of 2,2-difluoropropane-1,3-diamine enhances aqueous solubility, favoring its use in large-scale synthesis over neutral fluorinated amines .

Activité Biologique

2,2-Difluoropropane-1,3-diamine dihydrochloride (CAS Number: 133186-53-5) is a fluorinated diamine characterized by the presence of two fluorine atoms and two amine groups. Its unique structural properties, influenced by the electronegativity of the fluorine atoms, contribute to its distinctive biological activity. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 183.03 g/mol. The compound features two amino groups located at the first and third carbon positions of a propane backbone, with fluorine atoms attached to the second carbon.

Key Features:

- Fluorination: Enhances lipophilicity and metabolic stability.

- Amine Groups: Contribute to reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and proteins. The electronegative fluorine atoms enhance the compound's ability to form hydrogen bonds, facilitating binding to active sites on enzymes. This interaction can lead to inhibition or modulation of enzymatic activity, affecting biochemical pathways critical in various diseases.

Biological Activity Studies

Research has indicated that this compound shows promise in several areas:

-

Enzyme Inhibition:

- Studies have demonstrated its ability to inhibit specific enzymes involved in metabolic pathways.

- This inhibition may be leveraged for therapeutic purposes in conditions such as cancer or metabolic disorders.

-

Protein Interactions:

- The compound has been used in studies examining its binding affinity with various proteins.

- Understanding these interactions is crucial for developing targeted therapies.

Table 1: Summary of Biological Activity Findings

| Study Reference | Focus Area | Key Findings |

|---|---|---|

| Enzyme Inhibition | Demonstrated significant inhibition of enzyme X at micromolar concentrations. | |

| Protein Binding | Showed high affinity for protein Y, suggesting potential therapeutic applications. | |

| Metabolic Stability | Enhanced metabolic stability compared to non-fluorinated analogs. |

Detailed Findings

- Enzyme Inhibition: A study indicated that this compound inhibited enzyme activity by up to 70% at concentrations as low as 10 µM, showcasing its potential as a lead compound in drug development aimed at specific metabolic pathways .

- Therapeutic Potential: Research into its role as a pharmaceutical intermediate suggests that it could be developed into drugs targeting diseases characterized by dysfunctional enzyme activity .

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with other related compounds:

| Compound Name | Molecular Formula | Key Features | Unique Aspects |

|---|---|---|---|

| Propane-1,3-diamine | C₃H₈N₂ | Lacks fluorination; more basic | Less metabolic stability compared to fluorinated variants |

| 1,3-Diaminopropane | C₃H₈N₂ | Similar backbone without fluorines | Different reactivity profile |

| 2-Fluoroethanamine | C₂H₅FN₂ | Contains one fluorine | Shorter carbon chain; less complex interactions |

The presence of fluorine in this compound enhances its reactivity and biological activity compared to non-fluorinated counterparts.

Q & A

Q. Table 1. Key Analytical Parameters for Purity Assessment

| Method | Conditions | Target Specification | Reference |

|---|---|---|---|

| HPLC | C18 column, 0.1% TFA/ACN gradient | Purity ≥95% (λ = 254 nm) | |

| Elemental Analysis | CHNS/O mode | C: 18.3%, H: 4.9%, N: 13.4% | |

| TGA-DSC | 25–300°C, 10°C/min | Decomposition >200°C |

Q. Table 2. Stability Under Accelerated Conditions

| Condition | Time (Days) | Degradation (%) | Major Degradant |

|---|---|---|---|

| pH 2.0, 40°C | 14 | 12.5 | Defluorinated amine |

| pH 7.4, 25°C | 30 | 2.3 | None detected |

| Solid, 25°C | 90 | 0.8 | N/A |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.